2-Heptylundecanal

Description

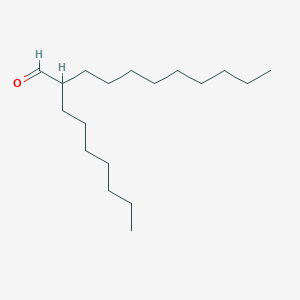

2-Heptylundecanal (CAS: N/A; IUPAC name: undecan-2-yl heptanal) is a branched-chain aldehyde with a molecular formula of C₁₈H₃₄O. It is structurally characterized by a long alkyl chain (heptyl group) attached to the second carbon of an undecanal backbone. Its synthesis typically involves hydroformylation or oxidation of corresponding alcohols, though detailed protocols are scarce in public literature. Spectral characterization (e.g., IR, NMR) would follow standard methodologies for aldehydes, emphasizing carbonyl group identification and alkyl chain conformation .

Properties

CAS No. |

64935-44-0 |

|---|---|

Molecular Formula |

C18H36O |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

2-heptylundecanal |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

GSHMPXPNSKCFAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptylundecanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Heptylundecanol. This process typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptylundecanal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 2-Heptylundecanoic acid, using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 2-Heptylundecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophilic Addition: Grignard reagents, hydrazine (NH2NH2)

Major Products Formed

Oxidation: 2-Heptylundecanoic acid

Reduction: 2-Heptylundecanol

Nucleophilic Addition: Various alcohols and hydrazones

Scientific Research Applications

2-Heptylundecanal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

Biology: It is studied for its potential biological activity and interactions with various enzymes.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is widely used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Heptylundecanal primarily involves its interaction with biological receptors and enzymes. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

2-Heptylundecanal belongs to the aldehyde family, sharing functional group (-CHO) characteristics with linear and branched analogs. Key structural analogs include:

- Nonanal (C₉H₁₈O): A linear aldehyde with a nine-carbon chain.

- 2-Hexyldecanal (C₁₆H₃₂O): A shorter-branched analog with a hexyl substituent.

- Dodecanal (C₁₂H₂₄O): A linear, longer-chain aldehyde.

Branched aldehydes like this compound exhibit steric hindrance around the carbonyl group, reducing reactivity compared to linear counterparts .

Physicochemical Properties

| Property | This compound | Nonanal | 2-Hexyldecanal | Dodecanal |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 266.46 | 142.24 | 240.43 | 184.32 |

| Boiling Point (°C) | ~300 (est.) | 185–190 | ~275 (est.) | 230–235 |

| Solubility in H₂O | Insoluble | 0.04 g/L | Insoluble | 0.01 g/L |

| LogP (octanol-water) | ~7.5 (est.) | 3.82 | ~6.8 (est.) | 4.95 |

Data derived from extrapolation of homologous series trends

Branched aldehydes generally exhibit higher hydrophobicity (LogP) and lower water solubility than linear analogs due to increased alkyl chain bulk. Boiling points rise with molecular weight but are modulated by branching; this compound’s estimated higher boiling point reflects its extended chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.